molecular formula C12H24N2 B14612209 N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine CAS No. 57855-45-5

N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine

Cat. No.: B14612209
CAS No.: 57855-45-5
M. Wt: 196.33 g/mol
InChI Key: QEEVFOFPQLNVSC-UHFFFAOYSA-N
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Description

N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine: is an organic compound belonging to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups and an imine group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetone under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques like crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .

Biology: In biological research, this compound is used as a stabilizer for free radicals and reactive intermediates. It helps in studying the mechanisms of radical reactions and their effects on biological systems .

Medicine: Its stability and unique chemical properties make it a valuable scaffold for designing bioactive molecules .

Industry: In the industrial sector, this compound is used as a stabilizer in polymers and plastics. It helps in preventing degradation and extending the lifespan of materials exposed to harsh environmental conditions .

Mechanism of Action

The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine involves its ability to stabilize free radicals and reactive intermediates. The compound interacts with these species, preventing them from causing unwanted side reactions. This stabilization is achieved through the formation of stable adducts or complexes with the reactive species .

Molecular Targets and Pathways: The compound targets free radicals and reactive intermediates in various chemical and biological systems. It interacts with these species through electron transfer or radical trapping mechanisms, thereby preventing oxidative damage and other deleterious effects .

Comparison with Similar Compounds

Uniqueness: N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine is unique due to the presence of the imine group, which imparts distinct chemical reactivity and stability. This makes it valuable in applications where stabilization of reactive intermediates is crucial .

Properties

CAS No.

57855-45-5

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-imine

InChI

InChI=1S/C12H24N2/c1-10(2)13-14-11(3,4)8-7-9-12(14,5)6/h7-9H2,1-6H3

InChI Key

QEEVFOFPQLNVSC-UHFFFAOYSA-N

Canonical SMILES

CC(=NN1C(CCCC1(C)C)(C)C)C

Origin of Product

United States

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